molecular formula C13H8F2N6 B10894997 2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10894997
M. Wt: 286.24 g/mol
InChI Key: OHZBNIYECTUCIM-UHFFFAOYSA-N
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Description

2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring fused with a triazoloquinazoline system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the desired compound via a Dimroth-like rearrangement . Another approach includes the reaction of 2-aminopyridines with nitriles, followed by oxidative cyclization using oxidizers such as NaOCl or MnO2 .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 has been reported to facilitate the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4.

    Substitution: Halogenation and alkylation reactions are common, where halogen or alkyl groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidizers: NaOCl, MnO2

    Reducing Agents: NaBH4

    Bases: KOH, NaOH

    Catalysts: CuOx-ZnO/Al2O3-TiO2

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which may exhibit different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of a pyrazole ring with a triazoloquinazoline system, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H8F2N6

Molecular Weight

286.24 g/mol

IUPAC Name

2-[1-(difluoromethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C13H8F2N6/c14-13(15)20-6-5-10(18-20)11-17-12-8-3-1-2-4-9(8)16-7-21(12)19-11/h1-7,13H

InChI Key

OHZBNIYECTUCIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=NN(C=C4)C(F)F

Origin of Product

United States

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